n-(1-(Benzofuran-2-yl)ethyl)propan-2-amine

Lipophilicity XLogP3 Physicochemical profiling

N-(1-(Benzofuran-2-yl)ethyl)propan-2-amine (CAS 1019598-09-4, PubChem CID is a synthetic substituted benzofuran belonging to the aminoalkylbenzofuran class, structurally characterized by a benzofuran-2-yl core linked to an N-isopropyl-ethylamine side chain. Its molecular formula is C₁₃H₁₇NO with a molecular weight of 203.28 g/mol, a computed XLogP3 of 2.9, and a topological polar surface area (TPSA) of 25.2 Ų.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B13645103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(1-(Benzofuran-2-yl)ethyl)propan-2-amine
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC(C)NC(C)C1=CC2=CC=CC=C2O1
InChIInChI=1S/C13H17NO/c1-9(2)14-10(3)13-8-11-6-4-5-7-12(11)15-13/h4-10,14H,1-3H3
InChIKeySBTXCOWYXDSDEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(Benzofuran-2-yl)ethyl)propan-2-amine: Procurement-Grade Structural and Physicochemical Baseline


N-(1-(Benzofuran-2-yl)ethyl)propan-2-amine (CAS 1019598-09-4, PubChem CID 43177238) is a synthetic substituted benzofuran belonging to the aminoalkylbenzofuran class, structurally characterized by a benzofuran-2-yl core linked to an N-isopropyl-ethylamine side chain [1]. Its molecular formula is C₁₃H₁₇NO with a molecular weight of 203.28 g/mol, a computed XLogP3 of 2.9, and a topological polar surface area (TPSA) of 25.2 Ų [1]. The compound bears a chiral centre at the carbon adjacent to the nitrogen atom, yielding a racemic mixture unless enantioselective synthesis is specified [1]. It is listed by multiple research chemical suppliers at purities ≥97% and is intended exclusively for laboratory research and further manufacturing use .

Why N-(1-(Benzofuran-2-yl)ethyl)propan-2-amine Cannot Be Replaced by a Generic N-Alkyl Benzofuran Analog


Substituted benzofurans with different N-alkyl substituents exhibit divergent monoamine transporter interaction profiles, metabolic stability, and in vivo behavioural pharmacology, even when the benzofuran core and attachment position are held constant [1][2]. The N-isopropyl group introduces greater steric bulk and lipophilicity compared to N-methyl or N-ethyl analogs, which has been shown in the broader amphetamine series to alter the rate of hepatic N-dealkylation, the relative affinity for serotonin versus dopamine transporters, and the propensity to induce locomotor sensitization [1][3]. Consequently, substituting N-(1-(benzofuran-2-yl)ethyl)propan-2-amine with 2-EAPB (N-ethyl), 2-MAPB (N-methyl), or positional isomers such as 6-EAPB without experimental validation risks introducing uncontrolled variables in pharmacological, toxicological, or analytical studies [2][3].

Quantitative Differentiation Evidence for N-(1-(Benzofuran-2-yl)ethyl)propan-2-amine Versus Closest Analogs


Computed Lipophilicity (XLogP3) Differentiation: N-Isopropyl vs. N-Methyl Benzofuran-2-yl Analog

The target compound exhibits a computed XLogP3 of 2.9, which is 0.3 log units higher than that of its N-methyl analog 2-MAPB (XLogP3 = 2.6), reflecting the increased hydrophobicity conferred by the isopropyl substituent [1][2]. This difference in lipophilicity is expected to influence membrane permeability, blood-brain barrier penetration, and non-specific protein binding, all of which are critical parameters in pharmacokinetic modelling [1].

Lipophilicity XLogP3 Physicochemical profiling ADME prediction

N-Dealkylation Metabolic Stability: Isopropyl vs. Ethyl and Methyl Substituents in Amphetamine-Class Compounds

In the amphetamine chemical class, N-isopropyl-substituted derivatives demonstrate markedly greater resistance to metabolic N-dealkylation compared to N-ethyl and N-methyl analogs. Studies using rat liver microsomes reported activation energies of 17.9–18.9 kcal/mol for N-dealkylation of N-isopropylamphetamine, substantially higher than for N-ethyl or N-methyl congeners [1]. Furthermore, in Mycobacterium smegmatis metabolism studies, all N-alkylated amphetamine homologues were dealkylated to amphetamine with the singular exception of the N-isopropyl derivative, which resisted metabolic dealkylation entirely [2]. While these data are derived from the phenylamphetamine rather than benzofuran series, the N-dealkylation enzymatic machinery (primarily CYP2D6 and CYP3A4) acts on the N-alkyl moiety independent of the aromatic core, making the metabolic stability trend highly transferable to the benzofuran-2-yl series by class-level inference [3].

Metabolic stability N-dealkylation Cytochrome P450 Biotransformation

Behavioural Pharmacology Divergence: N-Alkyl Substitution Modulates Locomotor Sensitization Liability in Benzofuran-2-yl Series

Published in vivo data for the N-ethyl analog 2-EAPB demonstrate that 2-EAPB induces conditioned place preference (CPP) and is self-administered by rats at doses of 3 and 10 mg/kg (i.p.), but critically, 2-EAPB does not induce locomotor sensitization in mice, in contrast to 5-EAPB which does [1]. This within-class behavioural divergence between positional isomers and N-alkyl variants indicates that the N-isopropyl substitution, with its greater steric bulk and lipophilicity, is likely to produce a distinct behavioural pharmacology profile compared to 2-EAPB, potentially altering the balance between serotonin and dopamine transporter interactions in the mesolimbic pathway [1][2]. Although direct experimental data for the target compound are not yet published, the established N-alkyl SAR across amphetamine and benzofuran series provides a strong a priori rationale for expecting differential behavioural effects [2].

Locomotor sensitization Abuse liability Behavioural pharmacology CPP

Physicochemical Property Differentiation: Boiling Point, TPSA, and Rotatable Bond Profile for Analytical Method Development

The target compound possesses a predicted boiling point of 276.3 ± 15.0 °C at 760 mmHg, a TPSA of 25.17 Ų, and 3 rotatable bonds [1]. Compared to its N-methyl analog 2-MAPB (MW 189.25, TPSA 25.2 Ų, 3 rotatable bonds), the target compound's higher molecular weight (203.28 vs. 189.25) and increased lipophilicity (XLogP3 2.9 vs. 2.6) predict longer retention times on reversed-phase HPLC columns and higher Kovats retention indices in GC-MS analysis [1][2]. These differences enable unambiguous chromatographic resolution from co-eluting N-alkyl analogs in forensic and metabolomic applications, providing a practical differentiation advantage for analytical reference standard use .

Analytical chemistry GC-MS HPLC Chromatographic retention

Procurement Purity and Supply Chain Differentiation: Comparative Availability Profile Among N-Alkyl Benzofuran-2-yl Analogs

N-(1-(Benzofuran-2-yl)ethyl)propan-2-amine is listed at 97+% purity by multiple suppliers including Leyan (Cat. 1347515) and ChemScene (Cat. CS-0276845), with storage at 2–8 °C sealed under dry conditions . By contrast, the N-ethyl analog 2-EAPB is predominantly available as an analytical reference standard from vendors such as Cayman Chemical, while the N-methyl analog 2-MAPB is widely stocked as both a reference standard and research chemical from multiple suppliers . The N-isopropyl variant occupies a niche procurement position: less commoditized than 2-EAPB or 2-MAPB, yet accessible from established chemical suppliers at research-grade purity. This intermediate availability profile makes it a strategically valuable compound for laboratories seeking a less commonly studied N-alkyl benzofuran probe, reducing the risk of experimental cross-contamination with more prevalent analogs in shared laboratory environments .

Chemical procurement Reference standard Purity specification Supply chain

Explicit Caveat: Limited Direct Experimental Evidence for the Target Compound

An exhaustive search of PubMed, PubChem BioAssay, patent databases, and major chemical vendor technical datasheets (as of May 2026) returned no published direct head-to-head experimental comparisons between N-(1-(benzofuran-2-yl)ethyl)propan-2-amine and any named comparator. No receptor binding Ki values, functional transporter EC₅₀ values, in vivo pharmacokinetic parameters, or toxicological data were located for this specific compound [1]. Consequently, all differential evidence presented above carries either a 'Cross-study comparable,' 'Class-level inference,' or 'Supporting evidence' tag. The lipophilicity and physicochemical differentiation (Evidence Items 1 and 4) rests on the strongest foundation because it employs consistently computed PubChem XLogP3 values and vendor-reported characterization data. The metabolic stability argument (Evidence Item 2) is extrapolated from the amphetamine series and must be validated experimentally in the benzofuran-2-yl context. The behavioural pharmacology prediction (Evidence Item 3) is entirely inferential and should be treated as a hypothesis-generating framework rather than a procurement decision criterion [1][2].

Data transparency Evidence grade Research gap

Optimal Application Scenarios for N-(1-(Benzofuran-2-yl)ethyl)propan-2-amine Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies Investigating N-Alkyl Chain Length Effects on Monoamine Transporter Interaction

The compound serves as a logical N-isopropyl comparator in a systematic N-alkyl series (N-H → N-CH₃ → N-CH₂CH₃ → N-CH(CH₃)₂). Its higher lipophilicity (XLogP3 2.9) and greater steric bulk relative to 2-EAPB and 2-MAPB make it the terminal member of this homologous series for probing the steric tolerance of monoamine transporter binding pockets [1][2]. The predicted resistance to N-dealkylation further allows discrimination between primary pharmacology and metabolite-driven effects in in vitro transporter release assays [3].

Analytical Reference Standard for Forensic Toxicology Method Development and Validation

With a distinct molecular weight (203.28), predicted boiling point (276.3 °C), and chromatographic retention profile differentiating it from the more prevalent 2-EAPB, 2-MAPB, and 6-EAPB, this compound is a valuable reference material for developing GC-MS and LC-MS/MS methods capable of resolving structural isomers and N-alkyl homologs in seized drug analysis and post-mortem toxicology [1][2]. Its commercial availability at 97+% purity from multiple vendors supports its use in ISO 17025-accredited forensic laboratories [1].

Metabolic Stability Probe for Investigating N-Dealkylation Kinetics in Benzofuran-Containing New Psychoactive Substances

Based on class-level evidence that N-isopropyl substitution confers resistance to cytochrome P450-mediated N-dealkylation, this compound can be deployed alongside 2-EAPB and 2-MAPB in human hepatocyte or recombinant CYP incubation studies to quantify the relative contribution of N-dealkylation to overall clearance in the benzofuran-2-yl series [1][2]. Such data are directly relevant to predicting in vivo half-life and drug-drug interaction liability for emerging benzofuran-based therapeutic candidates [1].

Pharmacological Tool Compound for Investigating N-Substituent Effects on Abuse Liability in Preclinical Behavioural Models

Given the published evidence that 2-EAPB (N-ethyl) induces conditioned place preference but does not produce locomotor sensitization, while 5-EAPB produces both, the N-isopropyl analog provides a critical additional data point for mapping how N-alkyl steric and lipophilic properties modulate the dissociation between rewarding and sensitizing effects of benzofuran compounds [1]. This application is contingent upon the generation of de novo in vivo data for this specific compound [1].

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